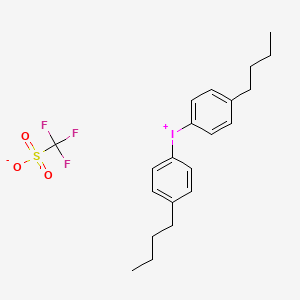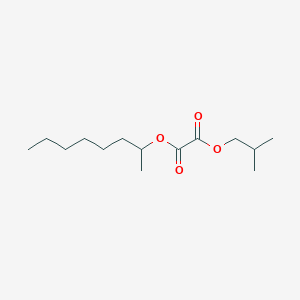
Isobutyloctan-2-yloxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyloctan-2-yloxalate is an organic compound with the molecular formula C14H26O4 It is an ester derived from oxalic acid, where the hydrogen atoms of the acid are replaced by isobutyl and octan-2-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isobutyloctan-2-yloxalate typically involves the esterification of oxalic acid with isobutanol and octan-2-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
Oxalic Acid+Isobutanol+Octan-2-ol→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can be fine-tuned to achieve high purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Isobutyloctan-2-yloxalate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of oxalic acid, isobutanol, and octan-2-ol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Oxalic acid, isobutanol, and octan-2-ol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols derived from the ester groups.
Wissenschaftliche Forschungsanwendungen
Isobutyloctan-2-yloxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of isobutyloctan-2-yloxalate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing oxalic acid and alcohols, which can then participate in further biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isobutyl acetate: An ester with similar structural features but different functional properties.
Octyl acetate: Another ester with a similar backbone but different alkyl groups.
Ethyl oxalate: A simpler ester of oxalic acid with different alkyl substituents.
Uniqueness
Isobutyloctan-2-yloxalate is unique due to its specific combination of isobutyl and octan-2-yl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C14H26O4 |
|---|---|
Molekulargewicht |
258.35 g/mol |
IUPAC-Name |
1-O-(2-methylpropyl) 2-O-octan-2-yl oxalate |
InChI |
InChI=1S/C14H26O4/c1-5-6-7-8-9-12(4)18-14(16)13(15)17-10-11(2)3/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
AINKFKYWNJPNBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)OC(=O)C(=O)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


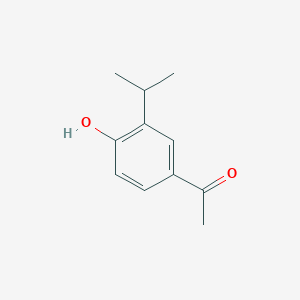
![7,10,17,20-Tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13141111.png)
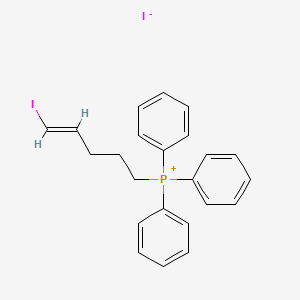
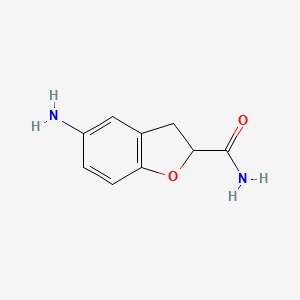
![4,5,7-Trifluoro-2-phenylbenzo[d]thiazole](/img/structure/B13141122.png)
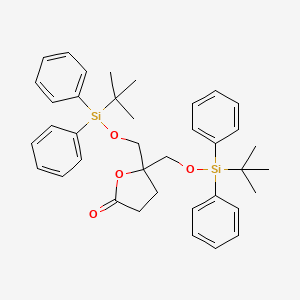
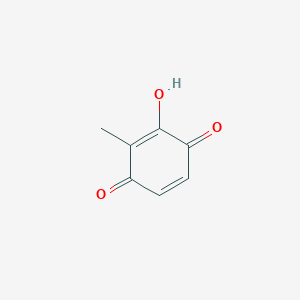
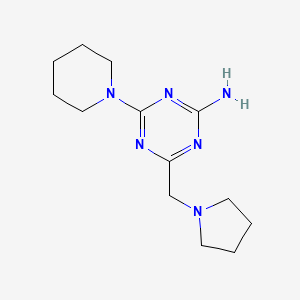
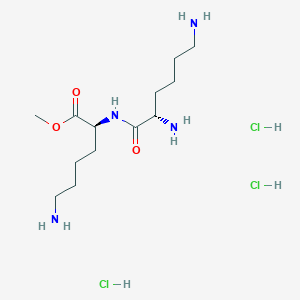
![9,10-Anthracenedione, 1,5-bis[(2,3-dimethylcyclohexyl)amino]-](/img/structure/B13141143.png)
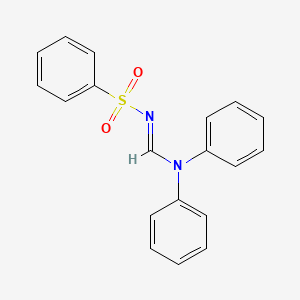
![9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene](/img/structure/B13141159.png)

